molecular formula C4H4Cl2O B8679351 3,4-Dichlorobut-3-EN-2-one CAS No. 91157-97-0

3,4-Dichlorobut-3-EN-2-one

Cat. No. B8679351
CAS RN: 91157-97-0
M. Wt: 138.98 g/mol
InChI Key: OSHAOHOGGBLDCB-UHFFFAOYSA-N
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Patent
US04482723

Procedure details

To a solution of 297 g (5.5 mole) sodium methoxide in 5 liters of methanol at 0° C., is added in a slow stream 695 g (5.0 mole) 1,2-dichloro-1-buten-3-one. After the addition is complete, the mixture is stirred at 0° C. for one hour, an additional 54 g (1.0 mole) sodium methoxide is added, and stirring continued at 0° C. for one hour. The mixture is allowed to stir at room temperature overnight, another g mole of sodium methoxide added and stirring continued for an hour. The mixture is filtered (filter aid) to remove salts, washing with fresh methanol. The filtrate is concentrated in vacuo to a slurry which is taken up in isopropyl ether and washed in turn with water, saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The extract is concentrated in vacuo to provide a residual oil which is distilled in vacuo to afford a main fraction of 628 g (75%) of product, B.P. 66°-75° C. at 8 mm. 1H-NMR (CDCl3) ppm (delta): 2.33 (s, 3H), 3.43 (s, 3H), 3.47 (s, 3H), 4.23 (d, 1H), 4.63 (d, 1H).
Quantity
297 g
Type
reactant
Reaction Step One
Quantity
695 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl[CH:5]=[C:6]([Cl:10])[C:7](=[O:9])[CH3:8].[CH3:11][OH:12]>>[Cl:10][CH:6]([C:7](=[O:9])[CH3:8])[CH:5]([O:12][CH3:11])[O:2][CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
297 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
695 g
Type
reactant
Smiles
ClC=C(C(C)=O)Cl
Name
Quantity
5 L
Type
reactant
Smiles
CO
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at 0° C. for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for an hour
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
FILTRATION
Type
FILTRATION
Details
(filter aid)
CUSTOM
Type
CUSTOM
Details
to remove salts
WASH
Type
WASH
Details
washing with fresh methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo to a slurry which
WASH
Type
WASH
Details
washed in turn with water, saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The extract is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a residual oil which
DISTILLATION
Type
DISTILLATION
Details
is distilled in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(C(OC)OC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 628 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.